6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)
Overview
Description
6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) is a complex organic compound with the molecular formula C₃₉H₂₄O₆ and a molecular weight of 588.6043 g/mol . This compound is characterized by its three naphthoic acid groups attached to a central benzene ring at the 1, 3, and 5 positions. It is primarily used in research settings and is known for its unique structural properties, which make it a valuable component in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with 2-naphthoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimization for larger batch sizes. This could involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of 6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting or modifying their activity. This binding can affect various biochemical pathways, making it a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxylic acid: A simpler analog with three carboxylic acid groups attached to a benzene ring.
1,3,5-Tris(4-carboxyphenyl)benzene: Another compound with three carboxyphenyl groups attached to a central benzene ring.
2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene: A compound with three hydroxybenzyl groups attached to a mesitylene core.
Uniqueness
6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) is unique due to its three naphthoic acid groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic structures and advanced materials .
Properties
IUPAC Name |
6-[3,5-bis(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H24O6/c40-37(41)31-10-7-22-13-28(4-1-25(22)16-31)34-19-35(29-5-2-26-17-32(38(42)43)11-8-23(26)14-29)21-36(20-34)30-6-3-27-18-33(39(44)45)12-9-24(27)15-30/h1-21H,(H,40,41)(H,42,43)(H,44,45) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTROUXWDAQESAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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